6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 g/mol It is a heterocyclic compound containing both chlorine and nitrogen atoms within its structure
Mechanism of Action
Target of Action
The primary targets of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine are currently under investigation. The compound belongs to the class of imidazo[1,2-b]pyridazines, which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
As a member of the imidazo[1,2-b]pyridazine class, it is likely to interact with its targets through a mechanism similar to other compounds in this class
Biochemical Pathways
Imidazo[1,2-b]pyridazines are known to be involved in various biochemical pathways due to their broad range of biological activities
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.07, indicating moderate lipophilicity . These properties suggest that the compound may have good bioavailability. Further pharmacokinetic studies are needed to confirm these predictions.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c This suggests that temperature and atmospheric conditions may affect the stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine with methylamine, followed by cyclization with formamide . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted imidazo[1,2-b]pyridazines.
Oxidation Products: N-oxides of the parent compound.
Reduction Products: Dechlorinated derivatives or fully reduced imidazo[1,2-b]pyridazines.
Scientific Research Applications
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-3-iodo-2-methylimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
Uniqueness
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 6 and 8, along with a methyl group at position 2, differentiates it from other imidazo[1,2-b]pyridazine derivatives. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6,8-dichloro-2-methylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-3-12-7(10-4)5(8)2-6(9)11-12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYARHMBEOWYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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